N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide
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Overview
Description
N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline ring, a naphthalene ring, and a chlorobenzoyl group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide typically involves multiple steps, starting with the preparation of the quinoline and naphthalene intermediates. One common method involves the acylation of 2-chlorobenzoyl chloride with a quinoline derivative, followed by the coupling of the resulting intermediate with a naphthalene carboxylic acid derivative. The reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or toluene to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for producing the compound in large quantities for research and potential therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides and other oxidized derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline or tetrahydroquinoline derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can lead to a variety of substituted quinoline and naphthalene derivatives .
Scientific Research Applications
N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-tubercular and anti-cancer activities
Biological Research: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms
Industrial Applications: It may be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline and naphthalene derivatives, such as:
- N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
- 2-[(4-chlorobenzoyl)amino]-N-(1,1-dioxidotetrahydro-3-thienyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide .
- N-2,3-bis(6-substituted-4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)naphthalene-1,4-diones .
Uniqueness
What sets N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide apart is its unique combination of structural features, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound for scientific research .
Properties
Molecular Formula |
C27H21ClN2O2 |
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Molecular Weight |
440.9 g/mol |
IUPAC Name |
N-[1-(2-chlorobenzoyl)-3,4-dihydro-2H-quinolin-6-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C27H21ClN2O2/c28-24-13-4-3-11-23(24)27(32)30-16-6-9-19-17-20(14-15-25(19)30)29-26(31)22-12-5-8-18-7-1-2-10-21(18)22/h1-5,7-8,10-15,17H,6,9,16H2,(H,29,31) |
InChI Key |
ZVRAXZGOHRPZPM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)C3=CC=CC4=CC=CC=C43)N(C1)C(=O)C5=CC=CC=C5Cl |
Origin of Product |
United States |
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